molecular formula C11H10N2O2 B8323746 2-Cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

2-Cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B8323746
M. Wt: 202.21 g/mol
InChI Key: SVJNHBJBRVQQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c12-6-9-3-1-7-5-8(11(14)15)2-4-10(7)13-9/h1,3,8H,2,4-5H2,(H,14,15)

InChI Key

SVJNHBJBRVQQTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC(=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of lithium iodide (10.3 g, 77.0 mmol), methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate (3.32 g, 15.4 mmol) and pyridine (39 mL, 480 mmol) was divided evenly between two 35 mL vials and the mixtures submitted to microwave irradiation for 4 hr at 130° C. The reactions were combined and concentrated to ˜15 mL. The residue was diluted with water (50 mL) and DCM (200 mL) and 1M citric acid (150 mL) was added until a pH of 4 was attained. The aqueous was extracted with additional DCM (200 mL) and the combined organics was washed with 0.25 M citric acid (150 mL). The citric acid wash was back extracted with DCM (50 mL) and the combined organics were dried ((Na2SO4), filtered and evaporated. The residue was dissolved in DCM (200 mL) and washed with 0.5 M citric acid (50 mL×2). Each citric acid wash was back extracted with DCM (25 mL) and the combined organics dried (Na2SO4), filtered and evaporated to obtain a yellow solid (2.54 g, 82%). m/z=201.2 (M−H)−. 1H NMR (400 MHz, DMSO-d6) δ 12.47 (br s, 1H), 7.80 (d, J=8.1 Hz, 1H), 7.77 (d, J=8.1 Hz, 1H), 3.12-2.84 (m, 4H), 2.83-2.74 (m, 1H), 2.22-2.13 (m, 1H), 1.94-1.83 (m, 1H).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

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